2-Methyl-8-quinolinyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether 2-Methyl-8-quinolinyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether
Brand Name: Vulcanchem
CAS No.: 315683-52-4
VCID: VC0381746
InChI: InChI=1S/C20H17N3OS/c1-12-9-10-13-5-4-7-15(18(13)23-12)24-19-17-14-6-2-3-8-16(14)25-20(17)22-11-21-19/h4-5,7,9-11H,2-3,6,8H2,1H3
SMILES: CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCC5)SC4=NC=N3)C=C1
Molecular Formula: C20H17N3OS
Molecular Weight: 347.4g/mol

2-Methyl-8-quinolinyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether

CAS No.: 315683-52-4

Main Products

VCID: VC0381746

Molecular Formula: C20H17N3OS

Molecular Weight: 347.4g/mol

2-Methyl-8-quinolinyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether - 315683-52-4

CAS No. 315683-52-4
Product Name 2-Methyl-8-quinolinyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether
Molecular Formula C20H17N3OS
Molecular Weight 347.4g/mol
IUPAC Name 4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C20H17N3OS/c1-12-9-10-13-5-4-7-15(18(13)23-12)24-19-17-14-6-2-3-8-16(14)25-20(17)22-11-21-19/h4-5,7,9-11H,2-3,6,8H2,1H3
Standard InChIKey UZHIVNJSHWVOBC-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCC5)SC4=NC=N3)C=C1
Canonical SMILES CC1=NC2=C(C=CC=C2OC3=C4C5=C(CCCC5)SC4=NC=N3)C=C1
PubChem Compound 703925
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator